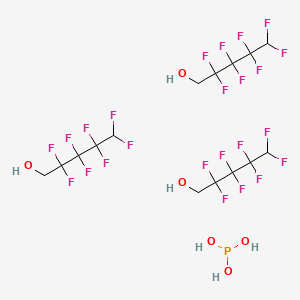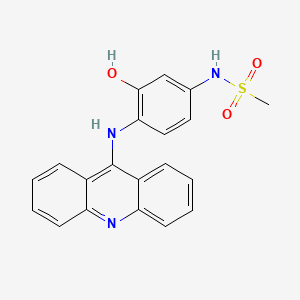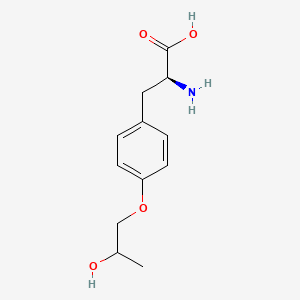
O-(2-Hydroxypropyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-Hydroxypropyl)-L-tyrosine: is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique properties This compound is characterized by the addition of a hydroxypropyl group to the tyrosine molecule, which enhances its solubility and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxypropyl)-L-tyrosine typically involves the reaction of L-tyrosine with propylene oxide under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where L-tyrosine is reacted with propylene oxide. The process is carefully controlled to ensure consistent quality and yield. The product is then subjected to rigorous purification processes, including filtration, crystallization, and drying, to obtain the final compound suitable for various applications.
化学反应分析
Types of Reactions: O-(2-Hydroxypropyl)-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
O-(2-Hydroxypropyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein modifications and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of O-(2-Hydroxypropyl)-L-tyrosine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group enhances its solubility, allowing it to interact more effectively with proteins and enzymes. This interaction can modulate the activity of enzymes and alter the properties of proteins, making it a valuable tool in biochemical research.
相似化合物的比较
O-(2-Hydroxypropyl)-β-cyclodextrin: Used for solubility enhancement and drug delivery.
O-(2-Hydroxyethyl)-L-tyrosine: Similar structure but with an ethyl group instead of a propyl group.
O-(2-Hydroxypropyl)-L-serine: Another amino acid derivative with a hydroxypropyl group.
Uniqueness: O-(2-Hydroxypropyl)-L-tyrosine is unique due to its specific interaction with proteins and enzymes, which is not observed with other similar compounds. Its enhanced solubility and reactivity make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
63245-23-8 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(2-hydroxypropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-8(14)7-17-10-4-2-9(3-5-10)6-11(13)12(15)16/h2-5,8,11,14H,6-7,13H2,1H3,(H,15,16)/t8?,11-/m0/s1 |
InChI 键 |
WUPSLMCDZFQVGU-LYNSQETBSA-N |
手性 SMILES |
CC(COC1=CC=C(C=C1)C[C@@H](C(=O)O)N)O |
规范 SMILES |
CC(COC1=CC=C(C=C1)CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

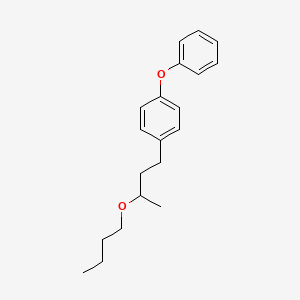
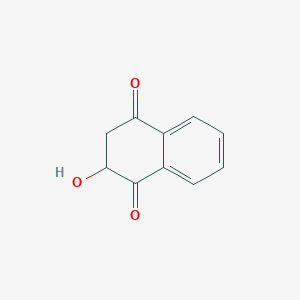


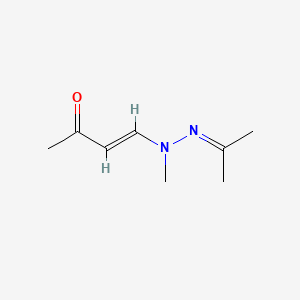
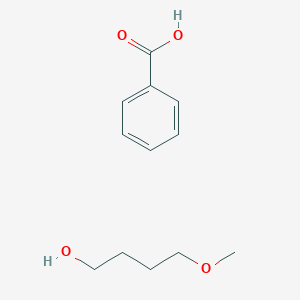
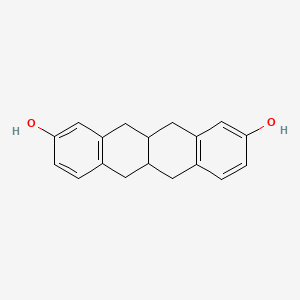
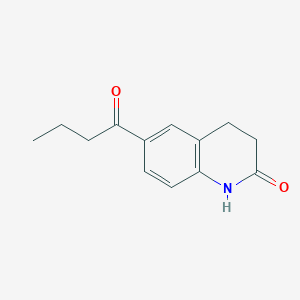
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
